![molecular formula C13H12F3N3O B13685070 (E)-3-(Dimethylamino)-1-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]-2-propen-1-one](/img/structure/B13685070.png)
(E)-3-(Dimethylamino)-1-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(Dimethylamino)-1-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]-2-propen-1-one is a complex organic compound known for its unique structure and potential applications in various fields of science. This compound features a trifluoromethyl group attached to an imidazo[1,2-a]pyridine ring, which is further connected to a propenone moiety with a dimethylamino substituent. The presence of these functional groups contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(Dimethylamino)-1-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]-2-propen-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazo[1,2-a]pyridine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: This can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a catalyst.
Attachment of the Propenone Moiety: This step involves the condensation of the imidazo[1,2-a]pyridine derivative with a suitable aldehyde or ketone under basic conditions.
Dimethylamino Substitution:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(Dimethylamino)-1-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]-2-propen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
Scientific Research Applications
(E)-3-(Dimethylamino)-1-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]-2-propen-1-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (E)-3-(Dimethylamino)-1-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]-2-propen-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(Dimethylamino)-1-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]-2-propen-1-one: shares similarities with other imidazo[1,2-a]pyridine derivatives, such as:
Uniqueness
The presence of the trifluoromethyl group in this compound imparts unique chemical properties, such as increased lipophilicity and metabolic stability, distinguishing it from other similar compounds. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C13H12F3N3O |
|---|---|
Molecular Weight |
283.25 g/mol |
IUPAC Name |
3-(dimethylamino)-1-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]prop-2-en-1-one |
InChI |
InChI=1S/C13H12F3N3O/c1-18(2)6-5-11(20)10-7-17-12-4-3-9(8-19(10)12)13(14,15)16/h3-8H,1-2H3 |
InChI Key |
SVQOXJGGSYLJTQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=CC(=O)C1=CN=C2N1C=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




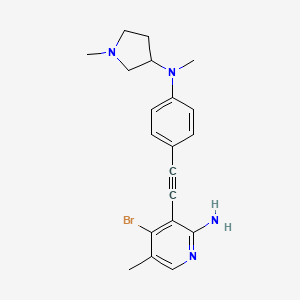
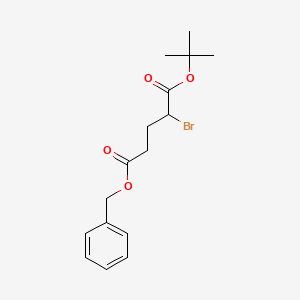
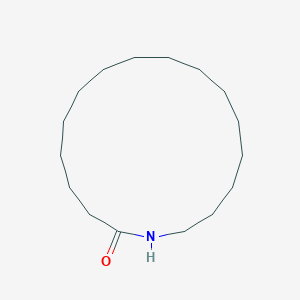
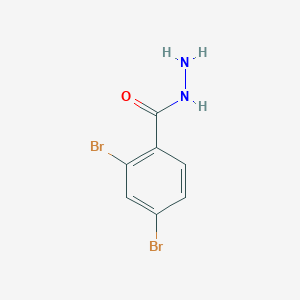

![2-[(1-Methyl-1H-pyrazol-4-yl)methoxy]ethanamine](/img/structure/B13685039.png)
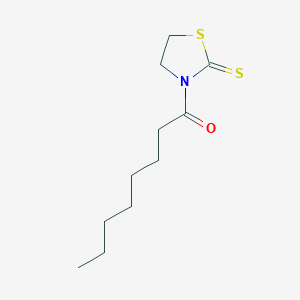
![3-[4-(Trifluoromethyl)phenyl]pyrazin-2(1H)-one](/img/structure/B13685049.png)

![8-Boc-3-(4-pyridyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B13685073.png)
![Ethyl 2-[(5-Bromo-4-methyl-3-nitro-2-pyridyl)oxy]acetate](/img/structure/B13685074.png)

